5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Overview
Description
5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine is a compound known for its potent inhibitory effects on the Janus kinase (Jak) and signal transducer and activator of transcription (Stat) pathways. This compound, also referred to as AZD1480, has been extensively studied for its therapeutic potential in treating various hematological malignancies, particularly those involving the Jak2 V617F mutation .
Preparation Methods
The synthesis of 5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine involves multiple steps, starting with the preparation of key intermediates. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity, ensuring the compound’s efficacy and safety for clinical use .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Coupling Reactions: Utilizing catalysts like palladium, these reactions form carbon-carbon or carbon-nitrogen bonds, resulting in complex molecular structures.
Scientific Research Applications
5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the Jak/Stat pathway inhibition.
Biology: Investigated for its effects on cell signaling and proliferation in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating myeloproliferative neoplasms and other hematological disorders.
Industry: Utilized in the development of targeted therapies and precision medicine approaches.
Mechanism of Action
The compound exerts its effects by inhibiting the Jak2 kinase, thereby blocking the Jak/Stat signaling pathway. This inhibition prevents the phosphorylation and activation of Stat proteins, leading to reduced cell proliferation and survival in Jak2-dependent malignancies . The molecular targets include the Jak2 V617F mutation, which is a common driver of myeloproliferative neoplasms .
Comparison with Similar Compounds
Similar compounds include other Jak2 inhibitors such as ruxolitinib and fedratinib. Compared to these, 5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) is unique due to its specific structural features and potent inhibitory effects on the Jak/Stat pathway . Other similar compounds include:
Ruxolitinib: A selective Jak1 and Jak2 inhibitor used in the treatment of myelofibrosis.
Fedratinib: Another Jak2 inhibitor with applications in treating myeloproliferative disorders.
Properties
Molecular Formula |
C14H14ClFN8 |
---|---|
Molecular Weight |
348.76 g/mol |
IUPAC Name |
5-chloro-2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24) |
InChI Key |
PDOQBOJDRPLBQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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